molecular formula C10H10O2 B15204767 2-(Methoxymethyl)benzofuran

2-(Methoxymethyl)benzofuran

Cat. No.: B15204767
M. Wt: 162.18 g/mol
InChI Key: VIENYOQVXILKTK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)benzofuran typically involves the reaction of benzofuran with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups into the benzofuran ring .

Scientific Research Applications

2-(Methoxymethyl)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional group, which can influence its reactivity and biological activity. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(methoxymethyl)-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3

InChI Key

VIENYOQVXILKTK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC=CC=C2O1

Origin of Product

United States

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